3-((5-chloropyrimidin-2-yl)oxy)-N-(2,6-difluorophenyl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
3-(5-chloropyrimidin-2-yl)oxy-N-(2,6-difluorophenyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF2N4O2/c17-10-7-20-15(21-8-10)25-11-3-2-6-23(9-11)16(24)22-14-12(18)4-1-5-13(14)19/h1,4-5,7-8,11H,2-3,6,9H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDATLGFTSNATG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=C(C=CC=C2F)F)OC3=NC=C(C=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-((5-chloropyrimidin-2-yl)oxy)-N-(2,6-difluorophenyl)piperidine-1-carboxamide” typically involves multiple steps, including the formation of the piperidine ring, introduction of the carboxamide group, and subsequent functionalization with the chloropyrimidinyl and difluorophenyl groups. Common reagents and conditions might include:
Formation of Piperidine Ring: Cyclization reactions using amines and carbonyl compounds.
Introduction of Carboxamide Group: Amidation reactions using carboxylic acids or their derivatives.
Functionalization: Nucleophilic substitution reactions to introduce the chloropyrimidinyl and difluorophenyl groups.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the aromatic groups.
Reduction: Reduction reactions could be used to modify the functional groups, such as reducing the carboxamide to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at the aromatic rings or the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used, but could include various derivatives with modified functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be studied for its interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic effects, such as acting as an enzyme inhibitor or receptor modulator.
Industry
In industry, it might find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of “3-((5-chloropyrimidin-2-yl)oxy)-N-(2,6-difluorophenyl)piperidine-1-carboxamide” would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved would be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence (from the 2017 Catalog of Pyridine Compounds) lists pyridine derivatives such as N-(5-fluoro-4-formyl-3-iodopyridin-2-yl)pivalamide (Entry 66), N-(5-fluoro-3-iodo-4-(trimethylsilyl)pyridin-2-yl)pivalamide (Entry 67), and N-(5-fluoro-3-hydroxypyridin-2-yl)pivalamide (Entry 127) . These compounds share pyridine cores but differ significantly from the target molecule in structure and functional groups.
Structural and Functional Differences:
| Feature | Target Compound | Catalog Compounds (Entries 66, 67, 127) |
|---|---|---|
| Core Structure | Piperidine ring | Pyridine ring |
| Substituents | 5-Chloropyrimidin-2-yloxy, 2,6-difluorophenyl carboxamide | Pivalamide, fluoro, iodo, trimethylsilyl, or hydroxyl groups |
| Electron Effects | Electron-deficient (chloropyrimidine, difluorophenyl) | Electron-withdrawing (iodo, fluoro) or bulky (trimethylsilyl) |
| Potential Targets | Kinases, GPCRs | Unclear; possibly metalloenzymes or halogen-bonding targets |
Pharmacokinetic and Pharmacodynamic Implications:
Solubility : The piperidine-carboxamide scaffold in the target compound may enhance solubility compared to the pyridine-pivalamide derivatives, which are bulkier due to pivalamide and trimethylsilyl groups .
Metabolic Stability : The 5-chloropyrimidinyl group in the target compound could slow oxidative metabolism, whereas the iodinated pyridines in the catalog compounds may undergo faster dehalogenation .
Binding Interactions : The 2,6-difluorophenyl group in the target compound enables π-π stacking with hydrophobic enzyme pockets, while the catalog compounds’ iodo/trimethylsilyl groups may rely on steric effects or halogen bonding .
Limitations of Available Evidence
The provided evidence focuses on pyridine derivatives and lacks data on piperidine-carboxamide or chloropyrimidine-containing analogs.
Q & A
Q. Critical Parameters :
- Purity of intermediates : Column chromatography (e.g., silica gel with EtOAc/petroleum ether) is essential to isolate intermediates .
- Stoichiometric ratios : Excess pyrimidine (1.2–1.5 eq) improves coupling efficiency .
- Yield optimization : Typical yields range from 65–87%, depending on purification methods .
Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?
Q. Basic
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 384.07) and fragmentation patterns .
- X-ray Crystallography : Resolves bond lengths and angles (e.g., C=O bond ~1.23 Å, pyrimidine ring planarity) . Crystals are grown via slow evaporation in ethyl acetate/hexane mixtures .
How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacophore of this compound?
Advanced
Methodology :
- Substituent variation : Synthesize analogs with modified pyrimidine (e.g., 5-Br, 5-CF₃) or fluorophenyl groups (e.g., monofluoro, trifluoro) to assess electronic and steric effects .
- Biological assays : Test analogs against target enzymes (e.g., kinase inhibition assays) to correlate substituents with IC₅₀ values .
- Computational docking : Use software like AutoDock Vina to model interactions with binding pockets (e.g., hydrogen bonding with pyrimidine-Cl and fluorophenyl-F) .
Q. Key Findings :
- The 5-chloro group on pyrimidine enhances hydrophobic interactions, while 2,6-difluorophenyl improves membrane permeability .
- Piperidine flexibility may influence target selectivity .
What methodologies are recommended for resolving contradictions in reported biological activity data across different studies?
Advanced
Approaches :
- Assay standardization : Replicate experiments under identical conditions (pH, temperature, cell lines) to isolate variables .
- Orthogonal validation : Use complementary techniques (e.g., SPR for binding affinity vs. cellular assays for efficacy) .
- Impurity profiling : Conduct HPLC-MS to quantify byproducts (e.g., dechlorinated analogs) that may skew results .
Case Example :
Discrepancies in IC₅₀ values (e.g., 50 nM vs. 200 nM) could arise from differences in ATP concentrations in kinase assays. Normalizing ATP levels resolves such conflicts .
What purification strategies are recommended to isolate high-purity samples of this compound?
Q. Basic
- Flash Chromatography : Use silica gel with gradient elution (e.g., 10–30% EtOAc in hexane) to separate carboxamide derivatives .
- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) to obtain crystals with >98% purity .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) achieve >99% purity for biological testing .
How can computational chemistry approaches guide the optimization of this compound's pharmacokinetic properties?
Advanced
Strategies :
- ADMET Prediction : Tools like SwissADME predict logP (e.g., 2.8 ± 0.3), suggesting moderate lipophilicity for blood-brain barrier penetration .
- Metabolic Stability : Cytochrome P450 docking identifies vulnerable sites (e.g., piperidine N-dealkylation) for deuterium incorporation to block metabolism .
- Solubility Enhancement : Co-crystal screening (e.g., with succinic acid) improves aqueous solubility without altering bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
